Diethyl 2-diazomalonate

Vue d'ensemble

Description

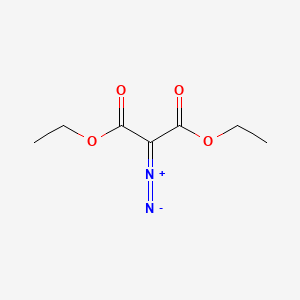

Diethyl 2-diazomalonate is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a malonate ester. This compound is widely used in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 2-diazomalonate can be synthesized through the diazo transfer reaction. One common method involves the reaction of diethyl malonate with p-toluenesulfonyl azide in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparations. The scalability of the diazo transfer reaction makes it feasible for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl 2-diazomalonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert the diazo group to an amine.

Substitution: The diazo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the diazo group under mild conditions.

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Amines.

Substitution: Substituted malonates with various functional groups.

Applications De Recherche Scientifique

Catalytic Applications

Diethyl 2-diazomalonate is primarily utilized as a diazo compound in catalytic reactions, particularly involving transition metals such as rhodium and ruthenium. These metal-catalyzed reactions leverage the unique reactivity of D2DM to facilitate various transformations:

- C-H Insertion Reactions : D2DM has been employed in C-H insertion reactions under metal catalysis, allowing for the functionalization of aromatic compounds. For instance, it has been shown that chiral quinacridines can undergo multiple C-H insertions with D2DM, resulting in mono- and bis-functionalized derivatives with high selectivity and yields (up to 77%) .

- Cyclopropanation Reactions : The compound is a preferred diazo partner in cyclopropanation reactions with alkenes, facilitated by rhodium catalysts. This reaction is significant for synthesizing cyclopropane derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .

Synthesis of Bioactive Compounds

D2DM plays a crucial role in the synthesis of various bioactive compounds:

- Synthesis of Heterocycles : The compound has been utilized in the synthesis of heterocyclic scaffolds, which are essential in medicinal chemistry. For example, it has been involved in the synthesis of cinnolines and phthalazines, which exhibit diverse biological activities .

- Functionalization of Natural Products : this compound has been used to modify natural products to enhance their biological efficacy. Its application in total synthesis routes allows chemists to create complex structures that can lead to new therapeutic agents .

Material Science Applications

In material science, D2DM's unique properties have been harnessed for developing new materials:

- Optical Materials : The multi-functionalization capabilities of D2DM allow for tuning the optical properties of materials. This is particularly relevant in creating materials for photonic applications where specific absorption and emission characteristics are desired .

- Cellular Bioimaging : By incorporating D2DM into molecular structures, researchers have developed compounds suitable for cellular bioimaging applications. The ability to modify these compounds enhances their effectiveness as imaging agents .

Case Study 1: Late-Stage Functionalization

A study demonstrated the use of D2DM for late-stage functionalization of chiral diaza helicenes. By employing ruthenium and rhodium catalysts, researchers achieved selective C-H insertions that allowed for the systematic introduction of malonate groups into complex organic frameworks. This approach not only improved yields but also facilitated the tuning of photophysical properties essential for optical applications .

Case Study 2: Synthesis of Cinnoline Derivatives

In another investigation, D2DM was used to synthesize various cinnoline derivatives through transition-metal-catalyzed reactions. The resulting compounds showed promising biological activity, highlighting D2DM's potential as a building block in drug discovery .

Mécanisme D'action

The reactivity of diethyl 2-diazomalonate is primarily due to the diazo group, which can generate carbenes or participate in cycloaddition reactions. The diazo group can be activated by heat, light, or transition metal catalysts, leading to the formation of highly reactive intermediates that can insert into carbon-hydrogen or carbon-carbon bonds . These reactions often proceed through a concerted mechanism involving the formation of a diazonium intermediate and subsequent loss of nitrogen gas.

Comparaison Avec Des Composés Similaires

Diethyl diazomalonate: Similar in structure but with different substituents.

Ethyl diazoacetate: Another diazo compound with a single ester group.

Diazomethane: A simpler diazo compound used for methylation reactions.

Uniqueness: Diethyl 2-diazomalonate is unique due to its dual ester groups, which enhance its reactivity and versatility in synthetic applications. Compared to simpler diazo compounds like diazomethane, this compound offers greater stability and selectivity in reactions .

Activité Biologique

Diethyl 2-diazomalonate (C7H10N2O4) is a diazo compound that has garnered interest in the field of biochemistry due to its unique reactivity and potential applications in protein modification. This article explores the biological activity of this compound, focusing on its reactivity, applications, and relevant research findings.

This compound is characterized by its diazo functional group, which imparts specific reactivity towards carboxylic acids. However, studies have shown that this compound exhibits limited reactivity in aqueous environments. For instance, it was found to be unreactive with common nucleophiles such as amino, hydroxyl, and thiol groups in both aqueous conditions and neat acetonitrile . This lack of reactivity is attributed to the basicity of the diazo compound; low basicity prevents proton abstraction from carboxylic acids, thereby inhibiting esterification reactions.

Comparison of Reactivity

| Compound | Reactivity in Aqueous Conditions | Remarks |

|---|---|---|

| This compound | Unreactive | Limited reaction with nucleophiles |

| Diazo compound 1 | Reactive | Esterified proteins under specific conditions |

| Diazo compound 2 | Reactive | Successfully esterified carboxyl groups |

Biological Applications

Despite its limited reactivity, this compound has potential applications in biochemistry, particularly in the reversible modification of proteins. The ability to modify proteins covalently but reversibly can facilitate the study of protein function and dynamics. For example, it was demonstrated that diazo compounds could esterify carboxylic acid groups in proteins like bovine pancreatic ribonuclease (RNase A), allowing for subsequent hydrolysis by cellular esterases to regenerate native protein functionality .

Research Findings

- Protein Esterification Studies : In a study examining the esterification of RNase A using diazo compounds, it was found that this compound did not label the protein effectively. In contrast, other diazo compounds demonstrated significant esterification activity, indicating that modifications to the diazo structure could enhance reactivity .

- Bioreversibility : The bioreversible nature of the esterification reaction was highlighted by experiments showing that esters formed from diazo compounds could be hydrolyzed back to free carboxyl groups by human cellular esterases. This property is crucial for applications where temporary modifications are desired without permanent alteration of protein structure .

- Case Study on Anticancer Activity : While this compound itself has not been directly linked to anticancer activity, related compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diethyl dicarboxylate structures demonstrated potent activity against breast cancer cells (T47D and MCF-7) and cervical cancer cells (HeLa) . This suggests a potential avenue for further exploration into the biological effects of diazo derivatives.

Propriétés

IUPAC Name |

diethyl 2-diazopropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSINDLUNOGABJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.